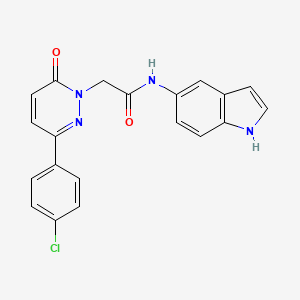

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1H-indol-5-yl)acetamide

Description

This compound belongs to the pyridazinone class, characterized by a 6-oxopyridazinone core substituted with a 4-chlorophenyl group at position 3 and an acetamide linker connected to a 1H-indol-5-yl moiety. The 4-chlorophenyl group enhances lipophilicity and electron-withdrawing effects, while the indole moiety may facilitate π-π stacking interactions with biological targets .

Properties

IUPAC Name |

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(1H-indol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4O2/c21-15-3-1-13(2-4-15)18-7-8-20(27)25(24-18)12-19(26)23-16-5-6-17-14(11-16)9-10-22-17/h1-11,22H,12H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPUSRSTBHLNOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)NC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1H-indol-5-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinone core, followed by the introduction of the chlorophenyl group and the indole moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1H-indol-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1H-indol-5-yl)acetamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in studies to understand its interactions with biological macromolecules.

Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1H-indol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The table below highlights key structural differences among pyridazinone derivatives and their implications:

Key Observations :

- Chlorophenyl Positioning : The target compound’s 4-chlorophenyl group optimizes steric and electronic interactions compared to 2-chlorophenyl analogs, which may reduce off-target effects .

- Indole vs.

- Solubility vs. Activity : Bulky groups (e.g., isopropyl in ) improve solubility but may reduce membrane permeability, whereas methoxy groups () balance metabolic stability and activity.

Pharmacological and Physicochemical Properties

Analysis :

Mechanism of Action Insights from Analogs

- Pyridazinone Core: Common to all analogs, this core chelates metal ions (e.g., Mg²⁺ in kinases) or interacts with catalytic residues in enzymes .

- Chlorophenyl Effects : Chlorine’s electron-withdrawing nature enhances binding to hydrophobic pockets, as seen in COX-2 inhibition by .

Biological Activity

The compound 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1H-indol-5-yl)acetamide (CAS Number: 1232797-14-6) is a novel chemical entity that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the realm of oncology. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 378.8 g/mol . The compound features a pyridazinone core, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C20H15ClN4O2 |

| Molecular Weight | 378.8 g/mol |

| CAS Number | 1232797-14-6 |

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. The MTT assay , a common method for assessing cell viability, was employed to evaluate its cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- HT-29 (colorectal cancer)

In these studies, the compound demonstrated significant cytotoxicity with IC50 values indicating strong inhibitory effects on cell proliferation. For instance, select compounds derived from similar structures exhibited IC50 values below 10 µM against these cell lines, suggesting that this compound may possess comparable potency.

The mechanism of action is believed to involve the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This action leads to cell cycle arrest and subsequent apoptosis in cancer cells. The compound's structural similarity to known tubulin inhibitors supports this hypothesis.

Selectivity and Toxicity

In evaluating selectivity, healthy cell lines such as NIH3T3 were also subjected to MTT assays. Preliminary results indicated that while the compound effectively inhibited cancer cell growth, it exhibited lower toxicity towards normal cells, suggesting a favorable therapeutic index.

Study 1: Synthesis and Evaluation

A study published in 2018 synthesized various indole-based compounds and evaluated their anticancer activity. Among these, derivatives similar to this compound were shown to inhibit tubulin assembly with IC50 values ranging from 1.0 to 5.0 µM across different cancer cell lines .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study indicated that modifications on the indole moiety significantly influenced anticancer efficacy. Compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced activity, highlighting the importance of electronic properties in drug design.

Q & A

Q. What are the typical synthetic routes for 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1H-indol-5-yl)acetamide?

The synthesis involves multi-step reactions, including:

- Core pyridazinone formation : Cyclization of hydrazine derivatives with diketones under acidic conditions (e.g., HCl or H₂SO₄ catalysis) .

- Acetamide coupling : Reacting the pyridazinone intermediate with activated indole derivatives (e.g., via EDC/HOBt-mediated amidation) .

- Purification : Column chromatography or recrystallization using solvents like ethanol or ethyl acetate to achieve >95% purity .

Q. What biological activities have been reported for structurally related pyridazinone-acetamide derivatives?

Analogous compounds exhibit:

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyridazinone and indole moieties .

- Mass spectrometry (HRMS) : To verify molecular weight within 3 ppm accuracy .

- HPLC-PDA : Purity assessment using C18 columns (MeCN/H₂O gradients) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of the pyridazinone core?

Strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics compared to ethanol .

- Catalyst screening : Lewis acids like ZnCl₂ improve pyridazinone ring closure efficiency by 15–20% .

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes at 120°C .

Q. How can structural ambiguities in regiochemistry (e.g., indole substitution position) be resolved?

Use:

- NOESY experiments : To confirm spatial proximity between the indole NH and pyridazinone carbonyl .

- X-ray crystallography : For unambiguous assignment of substituent positions in single crystals .

Q. What experimental approaches address contradictory bioactivity data across similar derivatives?

- SAR studies : Systematically vary substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) to isolate activity trends .

- Target engagement assays : SPR or ITC to quantify binding affinities for suspected targets (e.g., kinases or GPCRs) .

Q. How can molecular docking guide mechanistic studies of this compound?

- Protein preparation : Use crystal structures (e.g., COX-2, PDB: 5KIR) for docking simulations with AutoDock Vina .

- Binding mode validation : Compare docking poses with mutagenesis data (e.g., alanine scanning of active site residues) .

Q. What methodologies are recommended for ADMET profiling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.